molecular formula C35H26N2O5 B2706430 Fmoc-Ala(2-Bacd)-OH CAS No. 1157859-85-2

Fmoc-Ala(2-Bacd)-OH

Cat. No.: B2706430
CAS No.: 1157859-85-2
M. Wt: 554.602
InChI Key: MCMKXBXIOQIQGY-YTTGMZPUSA-N
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Description

“Fmoc-Ala(2-Bacd)-OH” is a chemical compound with the molecular formula C35H26N2O5 . Its full chemical name is N-alpha-(9-Fluorenylmethoxycarbonyl)-3-[benzo[b]acridin-12(5H)-on-2-yl]-L-alanine . It has a molecular weight of 554.59 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a fluorenylmethoxycarbonyl group (Fmoc), an alanine residue (Ala), and a benzo[b]acridin-12(5H)-one group (2-Bacd) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 554.61 . It has absorption at 454nm and emission at 511nm, with a quantum yield of 0.49 (at 10.3µM) .

Scientific Research Applications

Peptide Synthesis and Structural Analysis

Merrifield Peptide Synthesis The Merrifield peptide synthesis method, which involves stepwise solid-phase synthesis, utilizes Fmoc as the N-α-protecting group for amino acids. This process allows for the quantitative following of the deprotection of the Fmoc group, highlighting its pivotal role in peptide chain formation and structure. The presence of the Fmoc group supports mainly a β-sheet conformation in peptides, indicating its influence on secondary structure formation (Larsen et al., 1993).

Self-Assembling Materials

Hydrogel Formation and Nanostructures A study exploring ester-containing self-assembling peptides demonstrated that an Fmoc-conjugated alanine-lactic acid sequence could form nanostructures that gel in water. This finding is significant as it occurs despite the inability of Fmoc-Ala-Lac to engage in β-sheet-like hydrogen bonding, previously thought crucial for self-assembly. This work underscores the versatility of Fmoc-conjugated peptides in creating soft biomaterials with distinct mechanical properties (Eckes et al., 2014).

Nanotechnology and Composite Materials

Antibacterial Composite Materials The development of peptide- and amino-acid-based nanotechnologies for biomedical applications includes the use of Fmoc-decorated self-assembling blocks. These materials demonstrate antibacterial capabilities and the potential for integration within resin-based composites without compromising mechanical and optical properties. Such advancements indicate the potential of Fmoc-based nanoassemblies in creating enhanced materials for biomedical applications (Schnaider et al., 2019).

Hydrogel-Based Nanoclusters Fmoc-Phe-OH forms hydrogels that can stabilize fluorescent few-atom silver nanoclusters, showcasing an innovative approach to creating functional materials with potential applications in biotechnology and materials science. These hydrogels provide a unique platform for the synthesis and stabilization of metallic nanoclusters, illustrating the broad applicability of Fmoc-protected amino acids in nanomaterials (Roy & Banerjee, 2011).

Mechanism of Action

The mechanism of action of “Fmoc-Ala(2-Bacd)-OH” is not clear from the available information. It’s possible that its mechanism of action could be related to its role in peptide synthesis or its fluorescent properties .

Future Directions

The future directions of “Fmoc-Ala(2-Bacd)-OH” could involve its use in peptide synthesis and potentially in fluorescence studies due to its fluorescent properties .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26N2O5/c38-33-27-15-20(13-14-30(27)36-31-18-22-8-2-1-7-21(22)17-28(31)33)16-32(34(39)40)37-35(41)42-19-29-25-11-5-3-9-23(25)24-10-4-6-12-26(24)29/h1-15,17-18,29,32H,16,19H2,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMKXBXIOQIQGY-YTTGMZPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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